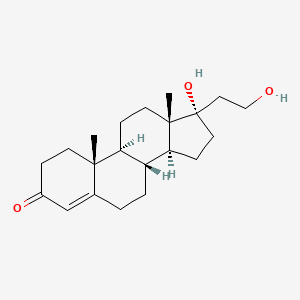

17,21-Dihydroxypregn-4-en-3-one

描述

Structure

3D Structure

属性

CAS 编号 |

10456-50-5 |

|---|---|

分子式 |

C21H32O3 |

分子量 |

332.5 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h13,16-18,22,24H,3-12H2,1-2H3/t16-,17+,18+,19+,20+,21+/m1/s1 |

InChI 键 |

ABBVGECYEGYVPY-CEGNMAFCSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CCO)O)C |

手性 SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(CCO)O)C |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CCO)O)C |

同义词 |

(20S)-isomer of 17,20-dihydroxy-4-pregnen-3-one 17 alpha,20 alpha-dihydroxyprogesterone 17,20 beta-dihydroxy-4-pregnen-3-one 17,20-dihydroxy-4-pregnen-3-one 17,20beta-dihydroxy-4-pregnen-3-one 17,20beta-P 17a,20a-DHP 17alpha,20beta-DP 4-pregnene-17 alpha,20 alpha-diol-3-one maturation-inducing steroid |

产品来源 |

United States |

Biosynthetic and Metabolic Pathways of 17,21 Dihydroxypregn 4 En 3 One

Precursors and Substrates in Endogenous Formation of 17,21-Dihydroxypregn-4-en-3-one

The journey to this compound begins with cholesterol, the foundational molecule for all steroid hormones. ohsu.eduwikipedia.org Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588). wikipedia.org Pregnenolone then serves as a substrate for the synthesis of various steroids.

The direct precursor to this compound is 17α-hydroxyprogesterone . wikipedia.orgwikipedia.orgmedscape.com This conversion is a critical step in the glucocorticoid pathway. In certain metabolic contexts, 11-deoxycortisol can also be a precursor for androstenedione (B190577) synthesis. nih.gov

Enzymatic Steps in the Synthesis of this compound

The synthesis of this compound is orchestrated by a series of enzymes, primarily from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family. wikipedia.orgwikipedia.orgnih.gov

Role of Cytochrome P450 Enzymes in this compound Biosynthesis

Cytochrome P450 enzymes are monooxygenases that play a pivotal role in steroidogenesis. wikipedia.orgnih.gov In the context of this compound synthesis, the key enzyme is 21-hydroxylase , encoded by the CYP21A2 gene. medlineplus.govmedlineplus.gov This enzyme catalyzes the addition of a hydroxyl group at the C21 position of 17α-hydroxyprogesterone to form 11-deoxycortisol. wikipedia.orgmedlineplus.gov

Another crucial cytochrome P450 enzyme in this pathway is 11β-hydroxylase (CYP11B1), which is responsible for the subsequent conversion of 11-deoxycortisol to cortisol. wikipedia.orgnih.govoup.com While not directly producing 11-deoxycortisol, its activity is intrinsically linked to the metabolic fate of this compound. nih.govoup.com The related enzyme, aldosterone (B195564) synthase (CYP11B2), can also act on 11-deoxycortisol to a lesser extent. wikipedia.orgnih.gov

Hydroxylase Activities Involved in this compound Production

The primary hydroxylase activity leading to the formation of this compound is that of 21-hydroxylase . medlineplus.govmedlineplus.gov This enzyme is located in the adrenal glands and is essential for the production of both cortisol and aldosterone. medlineplus.gov Its action on 17α-hydroxyprogesterone is a committed step in the synthesis of 11-deoxycortisol. wikipedia.orgmedscape.com

Furthermore, 17α-hydroxylase activity, part of the CYP17A1 enzyme, is responsible for the initial conversion of progesterone (B1679170) to 17α-hydroxyprogesterone, the immediate precursor. wikipedia.org

Dehydrogenase Actions Leading to this compound

The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) is essential for the biosynthesis of all classes of hormonal steroids. wikipedia.orgnih.gov It catalyzes the conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. wikipedia.orgmedscape.com This action is a prerequisite for the subsequent steps leading to this compound. 3β-HSD is unique in this adrenal pathway as it is not a member of the cytochrome P450 family. wikipedia.org

Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight regulatory control, primarily through hormonal signaling that modulates the expression and activity of the involved enzymes. wikipedia.orgmdpi.com

Hormonal Regulation of Enzymes in the this compound Pathway

The primary hormonal regulator of the enzymes involved in this compound synthesis is adrenocorticotropic hormone (ACTH) . wikipedia.orgmedlineplus.gov ACTH, released from the pituitary gland, stimulates the expression of genes encoding steroidogenic enzymes, including CYP11B1 and CYP21A2. wikipedia.orgmedlineplus.govnih.gov This stimulation increases the production of cortisol, and consequently its precursor, 11-deoxycortisol. nih.govrupahealth.com

The expression of CYP11B1 is regulated by ACTH through a cAMP-dependent signaling pathway. mdpi.com Similarly, ACTH is the main regulator of cortisol secretion in the zona fasciculata, acting through the MC2R receptor to increase intracellular cAMP levels, which in turn enhances the expression of CYP21A2 and other steroidogenic enzymes. nih.gov The renin-angiotensin system, which primarily regulates aldosterone synthesis, can also have some influence on the enzymes in this pathway. wikipedia.orgmdpi.com

Feedback Mechanisms in this compound Production

The production of 11-deoxycortisol is intricately linked to the hypothalamic-pituitary-adrenal (HPA) axis and is primarily regulated by a negative feedback loop involving cortisol. Adrenocorticotropic hormone (ACTH), released from the anterior pituitary gland, stimulates the adrenal cortex to produce cortisol. rupahealth.com When cortisol levels rise, they inhibit the secretion of both corticotropin-releasing hormone (CRH) from the hypothalamus and ACTH from the pituitary, thus reducing the stimulus for cortisol synthesis. rupahealth.comoup.com

In situations where the conversion of 11-deoxycortisol to cortisol is impaired, such as in 11β-hydroxylase deficiency, the reduced cortisol levels lead to a decrease in negative feedback. rupahealth.comresearchgate.net This results in increased secretion of ACTH, which in turn stimulates the adrenal glands to produce more steroid precursors, leading to an accumulation of 11-deoxycortisol. rupahealth.comtaylorandfrancis.com This demonstrates the critical role of cortisol-mediated feedback in controlling the levels of its precursors, including 11-deoxycortisol. The use of metyrapone (B1676538), a drug that blocks the 11β-hydroxylase enzyme, artificially induces this state to test the integrity of the HPA axis. oup.com

Catabolism and Biotransformation of this compound

The breakdown and transformation of 11-deoxycortisol are essential for its clearance from the body and involve several enzymatic pathways.

Pathways of Inactivation and Derivatization of this compound

The primary metabolic pathway for 11-deoxycortisol is its conversion to cortisol, a more potent glucocorticoid. wikipedia.org This reaction is a critical activation step in glucocorticoid synthesis. However, other metabolic pathways also contribute to its inactivation and derivatization. One such pathway involves the formation of 19-oxo-11-deoxycortisol, a metabolite identified in reaction mixtures with bovine cytochrome P450(11β). nih.gov

In cases of 11β-hydroxylase deficiency, the accumulated 11-deoxycortisol can be shunted into alternative metabolic pathways. For instance, it can be converted to androstenedione. wikipedia.org The metabolism of steroids is a two-phase process aimed at increasing water solubility to facilitate excretion. nih.gov Phase 1 reactions introduce or expose functional groups, while phase 2 reactions involve conjugation to further increase polarity. nih.gov

Role of Specific Enzymes in the Metabolism of this compound

Several key enzymes are involved in the metabolism of 11-deoxycortisol.

| Enzyme | Gene | Function | Location |

| 11β-hydroxylase | CYP11B1 | Converts 11-deoxycortisol to cortisol. oup.comcore.ac.uk | Mitochondria of the adrenal zona fasciculata. nih.govresearchgate.net |

| Aldosterone synthase | CYP11B2 | Can also convert 11-deoxycortisol to cortisol, 18-hydroxycortisol, and 18-oxocortisol. nih.govoup.com | Adrenal zona glomerulosa. wikipedia.org |

| 21-hydroxylase | CYP21A2 | Converts 17α-hydroxyprogesterone to 11-deoxycortisol. taylorandfrancis.com | Endoplasmic reticulum. |

| 11β-hydroxysteroid dehydrogenases (11β-HSDs) | HSD11B1, HSD11B2 | Interconvert active glucocorticoids (like cortisol) and their inactive 11-keto forms. nih.govnih.gov | Various tissues, including liver and kidney. nih.gov |

| Cytochrome P450(11β) | Can metabolize 11-deoxycortisol to 19-oxo-11-deoxycortisol. nih.gov |

The primary enzyme responsible for the conversion of 11-deoxycortisol to cortisol is 11β-hydroxylase (encoded by the CYP11B1 gene). oup.comcore.ac.uk This mitochondrial enzyme is crucial for the final step in cortisol biosynthesis. nih.govresearchgate.netAldosterone synthase (encoded by CYP11B2), which is 93% identical to 11β-hydroxylase, can also catalyze the conversion of 11-deoxycortisol to cortisol, as well as to 18-hydroxycortisol and 18-oxocortisol. nih.govoup.com

The synthesis of 11-deoxycortisol itself is catalyzed by 21-hydroxylase from 17α-hydroxyprogesterone. taylorandfrancis.com Furthermore, 11β-hydroxysteroid dehydrogenases (11β-HSDs) play a role in modulating the activity of glucocorticoids by interconverting them with their inactive 11-keto metabolites. nih.govnih.gov

Formation of Conjugates and Excretion Pathways of this compound Metabolites

Like other steroids, metabolites of 11-deoxycortisol undergo conjugation reactions to increase their water solubility, which facilitates their excretion from the body. nih.gov These phase 2 metabolic reactions prepare the steroid metabolites for elimination primarily through urine and bile. nih.gov

Studies on the kinetics of 11-deoxycortisol have shown that its metabolites have a half-life of approximately 7.0 hours in the body. nih.gov The urinary excretion of specific metabolites, such as 3α,21-dihydroxy-5β-pregnan-20-one (a metabolite of 11-deoxycortisol) and 3α,11β,21-trihydroxy-5β-pregnan-20-one (a metabolite of cortisol), can be analyzed to assess the activity of the cortisol synthesis pathway. nih.gov The measurement of steroid conjugates in urine, often after hydrolysis, is a common method for evaluating steroid metabolism. researchgate.net

Molecular and Cellular Mechanisms of Action of 17,21 Dihydroxypregn 4 En 3 One

Ligand-Receptor Interactions of 11-Deoxycortisol

The biological effects of 11-Deoxycortisol are initiated by its binding to intracellular steroid hormone receptors, which belong to the nuclear receptor superfamily. mdpi.com These interactions are characterized by specific binding affinities and lead to conformational changes in the receptor, determining the nature of the physiological response.

Binding Affinity and Specificity of 11-Deoxycortisol for Steroid Receptors

11-Deoxycortisol interacts with corticosteroid receptors, though its binding profile can vary significantly across different species and receptor types. In mammals, it is considered to have limited glucocorticoid activity compared to cortisol, implying a lower binding affinity for the glucocorticoid receptor (GR). wikipedia.org

However, research in early vertebrates has provided more detailed insights into its binding characteristics. A study on the sea lamprey, a jawless fish that does not produce cortisol, identified 11-Deoxycortisol as the primary corticosteroid. wikipedia.orgnih.gov In this species, 11-Deoxycortisol binds with high affinity and specificity to a unique corticosteroid receptor (CR). nih.gov Radioligand binding assays using gill cytosol from the sea lamprey demonstrated that its receptor has a single population of high-affinity, low-capacity binding sites for 11-Deoxycortisol. nih.gov

The specificity of this interaction was confirmed through competitive binding assays, which showed that 11-Deoxycortisol had the highest affinity for the lamprey CR among several steroids tested. nih.gov The relative binding affinity of other significant steroids was considerably lower, highlighting the receptor's specificity for 11-Deoxycortisol in this species. nih.gov

Interactive Table: Relative Binding Affinity of Steroids for Sea Lamprey Corticosteroid Receptor (CR)

| Compound | Relative Binding Affinity (%) (vs. 11-Deoxycortisol) |

| 11-Deoxycortisol | 100 |

| 11-Deoxycorticosterone | ~5 |

| Cortisol | <1 |

| Aldosterone (B195564) | <1 |

| Corticosterone (B1669441) | <1 |

| Dexamethasone | <1 |

| Progesterone (B1679170) | <1 |

| 17α-hydroxyprogesterone | <1 |

| Estradiol | <1 |

| Androstenedione (B190577) | <1 |

| Data derived from a competitive binding assay where various steroids were tested for their ability to displace [³H] 11-deoxycortisol from the sea lamprey corticosteroid receptor. A concentration up to 1 μM of the other steroids failed to displace 50% of the bound [³H] 11-deoxycortisol. nih.gov |

Conformational Changes Induced by 11-Deoxycortisol Binding

The binding of an agonist ligand like 11-Deoxycortisol to the ligand-binding domain (LBD) of a steroid receptor induces a critical series of conformational changes. This is a fundamental mechanism for the activation of all nuclear receptors. mdpi.complos.org Upon binding, the receptor undergoes a structural rearrangement that facilitates the dissociation of chaperone proteins, such as heat shock proteins, which keep the receptor in an inactive state in the cytoplasm. plos.org

This ligand-induced conformational change exposes nuclear localization signals and promotes the formation of receptor dimers. A key structural event in this process is the repositioning of a flexible helix at the C-terminus of the LBD, known as activation function 2 (AF-2) or helix 12. This helix folds into a groove on the LBD surface, creating a stable, transcriptionally active conformation. This new conformation generates a binding surface for coactivator proteins, which are essential for mediating the downstream effects on gene transcription. mdpi.com

Analysis of Agonistic and Antagonistic Properties of 11-Deoxycortisol

11-Deoxycortisol functions as an agonist for corticosteroid receptors. wikipedia.org An agonist is a ligand that binds to a receptor and activates it, eliciting a biological response. In mammals, its agonistic activity at the glucocorticoid receptor is less potent than that of cortisol. wikipedia.org

In other vertebrates, its agonistic potency can be more pronounced. For example, in the sea lamprey, 11-Deoxycortisol acts as the principal corticosteroid, functioning as both a glucocorticoid and a mineralocorticoid. nih.gov Furthermore, studies on the duplicated glucocorticoid receptors in the teleost fish Pelmatochromis buettikoferi found that 11-deoxycortisol was a more potent agonist than cortisol in transactivation assays for one of the receptor isoforms (PbGR2b). dntb.gov.ua This demonstrates that the agonistic properties of 11-Deoxycortisol are context-dependent, varying with the specific receptor and species. Its ability to activate these receptors initiates the cascade of events leading to changes in gene expression.

Genomic Mechanisms Mediated by 11-Deoxycortisol

Following receptor binding and activation, the 11-Deoxycortisol-receptor complex acts as a ligand-activated transcription factor to directly regulate the expression of target genes. mdpi.comnih.gov

Regulation of Gene Expression by 11-Deoxycortisol

The activated receptor complex translocates to the nucleus, where it modulates the transcription of hundreds of genes by binding to specific DNA sequences. plos.org This regulation can involve either the activation or repression of gene expression.

Specific examples of gene regulation by 11-Deoxycortisol come from studies in lower vertebrates. In the sea lamprey, administration of 11-Deoxycortisol was shown to up-regulate the expression of the gene for gill Na+, K+-ATPase, an enzyme critical for maintaining ion balance. nih.gov This demonstrates a direct link between 11-Deoxycortisol and the expression of a physiologically important gene.

While detailed transcriptomic data for 11-Deoxycortisol in mammals is limited, studies on the closely related steroid 11-deoxycorticosterone (DOC) in rainbow trout provide a model for its likely functions. Treatment with DOC led to differential expression of genes involved in key cellular processes. nih.gov These findings suggest that 11-Deoxycortisol, acting through the same receptors, likely regulates a suite of genes involved in metabolism, cell structure, and stress responses.

Interactive Table: Cellular Pathways Potentially Regulated by 11-Deoxycortisol

| Cellular Process | Associated Genes/Pathways | Species Studied | Reference |

| Ion Homeostasis | Na+, K+-ATPase | Sea Lamprey | nih.gov |

| Muscle Function | Muscle contraction, sarcomere organization | Rainbow Trout (via DOC) | nih.gov |

| Cell Adhesion | Cell adhesion molecules | Rainbow Trout (via DOC) | nih.gov |

| Cell Differentiation | Skeletal muscle cell differentiation | Rainbow Trout (via DOC) | nih.gov |

| Autophagy | Autophagosome assembly | Rainbow Trout (via DOC) | nih.gov |

| Gene Transcription | Regulation of transcription from RNA pol II promoter | Rainbow Trout (via DOC) | nih.gov |

| This table includes direct evidence for 11-Deoxycortisol and parallel findings for the related precursor 11-Deoxycorticosterone (DOC), which acts through the same receptors. |

Interaction of 11-Deoxycortisol-Receptor Complexes with DNA Response Elements

The specificity of gene regulation by the 11-Deoxycortisol-receptor complex is achieved through its binding to specific DNA sequences known as hormone response elements (HREs). For receptors activated by 11-Deoxycortisol, these are typically Glucocorticoid Response Elements (GREs). mdpi.com

Direct evidence confirms that the 11-Deoxycortisol-receptor complex binds to DNA. Experiments using DNA-cellulose chromatography showed that the corticosteroid receptor from sea lamprey, when bound to radio-labeled 11-Deoxycortisol, specifically interacts with DNA. nih.gov The binding characteristics were reported to be similar to those of teleost fish glucocorticoid receptors. nih.gov

GREs are typically characterized by a consensus sequence of two inverted hexameric repeats separated by a three-base-pair spacer (5′-AGAACAnnnTGTTCT-3′). mdpi.com The activated receptor dimer recognizes this sequence, with each monomer binding to one of the hexameric half-sites. This interaction tethers the receptor complex to the promoter or enhancer regions of target genes, allowing it to recruit co-regulatory proteins and the basal transcription machinery to either initiate or suppress transcription. mdpi.complos.org The DNA binding domains of the glucocorticoid and mineralocorticoid receptors are highly conserved, leading to overlapping DNA binding preferences. plos.org

Non-Genomic Mechanisms Associated with 17,21-Dihydroxypregn-4-en-3-one

In addition to the classical genomic pathway that involves gene transcription and protein synthesis, steroid hormones, including corticosteroids, can elicit rapid biological responses that are independent of gene transcription. These non-genomic actions are initiated within seconds to minutes and involve the activation of signaling cascades typically associated with cell surface receptors. nih.gov

Rapid Signaling Pathways Activated by this compound

Evidence suggests that corticosteroids can rapidly modulate the activity of various kinase signaling pathways. These pathways are crucial for transmitting signals from the cell surface to intracellular targets. Key rapid signaling pathways implicated in corticosteroid action include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.gov For example, acute exposure to glucocorticoids has been shown to rapidly inhibit the release of arachidonic acid, a key inflammatory mediator, through a transcription-independent mechanism involving the GR. nih.gov While direct evidence for this compound is still emerging, recent studies have shown it can promote T-cell proliferation and activation at physiological concentrations, suggesting the engagement of rapid signaling pathways. nih.gov

Membrane Receptor Involvement in this compound Action

The initiation of rapid, non-genomic steroid effects is often attributed to the interaction of the steroid with receptors located at the plasma membrane. nih.gov These can be distinct, novel membrane receptors or the classical intracellular receptors (GR and MR) that are localized to the cell membrane or associated with membrane proteins like caveolin. nih.govahajournals.org For mineralocorticoids, rapid effects have been demonstrated that could not be elicited by glucocorticoids, suggesting the existence of a specific membrane mineralocorticoid receptor. ahajournals.org

Furthermore, some steroid hormone actions are mediated through G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. nih.govnih.govkhanacademy.orgyoutube.comyoutube.com Upon ligand binding, GPCRs activate intracellular G-proteins, which in turn trigger downstream signaling cascades. youtube.com In the ancient jawless fish, the lamprey, a specific, high-affinity receptor for 11-deoxycortisol has been identified in the cytosol that exhibits binding characteristics of a classical corticosteroid receptor. nih.gov The existence of a dedicated membrane receptor for this compound in mammals remains an area of active investigation.

Intracellular Signal Transduction Cascades Triggered by this compound

The activation of membrane-associated receptors by this compound would initiate a cascade of intracellular signaling events. These cascades serve to amplify the initial signal and transmit it to various cellular compartments.

| Mechanism | Key Components | Potential Downstream Effects | Timescale |

|---|---|---|---|

| Rapid Signaling Pathway Activation | MAPK/ERK, PI3K/Akt, Src kinases. nih.govnih.gov | Modulation of enzyme activity, cell proliferation, inhibition of inflammatory mediators. nih.govnih.gov | Seconds to Minutes |

| Membrane Receptor Binding | Membrane-associated GR/MR, putative specific membrane receptors, G-Protein Coupled Receptors (GPCRs). nih.govahajournals.orgnih.gov | Initiation of intracellular signaling cascades. | Seconds to Minutes |

| Intracellular Signal Transduction | Second messengers (e.g., Ca2+, cAMP), protein kinase cascades (e.g., PKA, PKC). nih.govnih.gov | Phosphorylation of target proteins, activation of transcription factors, regulation of cellular processes. | Minutes |

Cellular and Physiological Effects of 17,21 Dihydroxypregn 4 En 3 One in Model Systems

In Vitro Studies on the Biological Activities of 17,21-Dihydroxypregn-4-en-3-one

This compound, also known as 11-Deoxycortisol or Cortodoxone, is a glucocorticoid steroid hormone and a metabolic intermediate in the synthesis of cortisol. wikipedia.orgnih.gov While it has limited biological activity itself in mammals, its role as a precursor and its effects in various biological systems have been the subject of in vitro investigation. wikipedia.org

Research has demonstrated that this compound can directly influence the proliferation of immune cells. In vitro experiments have shown that at physiologically relevant concentrations, it promotes the proliferation of T cells. nih.gov When T cells were stimulated to divide, exposure to this compound resulted in a significant increase in the fraction of dividing cells. nih.gov Key metrics of cell growth, including the proliferation index, replication index, and expansion index, were consistently higher in the group treated with this compound. nih.gov These findings suggest a positive regulatory role for this compound in T cell proliferation under physiological conditions. nih.govnve.nl

Table 1: Effect of this compound on T Cell Proliferation In Vitro

Summary of findings from in vitro experiments on T cells stimulated with CD3/CD28 co-stimulation and exposed to this compound. nih.gov

| Parameter | Observation | Source |

|---|---|---|

| Dividing T Cell Fraction | Significantly Increased | nih.gov |

| Proliferation Index | Higher | nih.gov |

| Replication Index | Higher | nih.gov |

| Expansion Index | Higher | nih.gov |

Beyond proliferation, this compound has been shown to modulate the differentiation of T cells. Specifically, in vitro studies have demonstrated that it promotes Candida-induced Th17 polarization. nih.govnve.nl Th17 cells are a subset of T helper cells involved in immune responses. The T cells treated with this compound also exhibited a more activated phenotype, characterized by high expression of PD-L1 and CD25 and low expression of CD62L and CD127, and showed downregulated expression of the T-bet nuclear transcription factor. nih.gov This indicates that the compound can influence the developmental pathway of T cells, pushing them toward a specific functional subtype.

The modulation of T cell differentiation by this compound has direct implications for inflammatory pathways. By promoting the polarization of Th17 cells, the compound influences a key cellular component of inflammation. nih.govnve.nl Th17 cells are known for producing pro-inflammatory cytokines, including Interleukin-17 (IL-17). Studies have observed a positive association between 11-deoxycortisol and the IL-17 response. nih.govnve.nl This suggests that this compound can act as a positive immunomodulator, specifically enhancing the Th17 inflammatory pathway. nve.nl

In Vivo Research in Animal Models Involving this compound

In vivo studies, particularly in animal models, have been crucial for understanding the role of this compound within the complex endocrine system.

As a direct precursor to cortisol, this compound is a critical intermediate in the hypothalamic-pituitary-adrenal (HPA) axis. taylorandfrancis.comnih.gov Animal models of endocrine disorders have highlighted its importance. In a humanized mouse model of Congenital Adrenal Hyperplasia (CAH) with 21-hydroxylase deficiency, the enzymatic step preceding the formation of 11-deoxycortisol is impaired. taylorandfrancis.commdpi.com This leads to a significant accumulation of precursors, such as progesterone (B1679170), and a marked reduction in downstream corticosteroids. mdpi.com For example, in mutant mice, levels of 11-deoxycorticosterone (another steroid in the pathway) and corticosterone (B1669441) (the major glucocorticoid in mice) were significantly lower compared to wildtype littermates, demonstrating the bottleneck effect of the enzyme deficiency on the entire steroidogenic pathway. mdpi.com These models underscore that proper flux through the this compound intermediate is essential for maintaining endocrine homeostasis. Furthermore, studies in mice have shown that exposure to stress results in a rapid increase in the secretion of adrenal cortex hormones, including precursors to corticosterone, highlighting the dynamic regulation of this pathway. nih.gov

Table 2: Steroid Hormone Levels in a CAH Mouse Model (21-Hydroxylase Deficiency)

Comparison of plasma steroid concentrations between wildtype and mutant mice, demonstrating the effect of disrupting the steroidogenic pathway before the synthesis of downstream corticosteroids. mdpi.com

| Hormone | Genotype | Relative Plasma Concentration | Source |

|---|---|---|---|

| Progesterone | Wildtype | Baseline | mdpi.com |

| Mutant | Significantly Elevated | ||

| 11-Deoxycorticosterone | Wildtype | Baseline | mdpi.com |

| Mutant | Significantly Lower | ||

| Corticosterone | Wildtype | Baseline | mdpi.com |

| Mutant | Significantly Lower |

The immunomodulatory effects observed in vitro are supported by pre-clinical data from human cohort studies. In a systematic examination of healthy volunteers, serum concentrations of this compound were positively associated with the numbers of lymphoid cellular subsets. nih.govnve.nl This correlation was statistically significant after correcting for variables such as age and sex. nih.gov The association was particularly noted in naive and memory T cell populations and was validated in a large, independent cohort. nve.nl This evidence from a physiological human setting strongly supports the role of this compound as a positive regulator of T-cell homeostasis and function. nih.gov

Metabolic Regulation by this compound in Animal Organ Systems

This compound, also known as 11-deoxycortisol, is a steroid hormone and a precursor to cortisol. While research specifically isolating the metabolic effects of 11-deoxycortisol is intricate due to its place in the steroidogenic pathway, studies in animal models provide insights into its regulatory role, often in the broader context of glucocorticoid function.

In a study involving male BALB/c mice subjected to chronic social defeat stress, a significant increase in the tissue levels of 11-deoxycortisol was observed in the liver. This suggests a potential role for this steroid in the metabolic response to stress within this vital organ. nih.gov Glucocorticoids, the class of steroid hormones to which cortisol and its precursors belong, are well-known regulators of hepatic glucose metabolism. For instance, in conscious, fasted dogs, the inhibition of 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1), the enzyme responsible for converting inactive cortisone (B1669442) to active cortisol, led to a suppression of hepatic cortisol production and a subsequent attenuation of the increase in hepatic glucose production during insulin (B600854) deficiency. nih.govnih.gov This was associated with decreased expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase), suggesting an effect on glycogenolysis. nih.govnih.gov

The metabolic influence of glucocorticoids extends to adipose tissue. In cats, lipid infusion, leading to hyperlipidemia, resulted in increased expression of 11β-HSD1 and decreased expression of the glucocorticoid receptor in both visceral and subcutaneous adipose tissue. nih.gov This suggests a complex interplay between lipid levels and local glucocorticoid action in fat depots. nih.gov Animal models of chronic hypercortisolism, such as rats treated with dexamethasone, exhibit redistribution of adipose tissue and an increase in circulating non-esterified fatty acids (NEFA), which can contribute to insulin resistance. mdpi.com Overexpression of 11β-HSD1 in the adipose tissue of mice leads to visceral obesity, insulin resistance, and hyperlipidemia. researchgate.net These findings highlight the critical role of glucocorticoid signaling in lipid metabolism and fat distribution.

In skeletal muscle, glucocorticoids are generally considered to have catabolic effects, promoting protein breakdown to supply amino acids for gluconeogenesis during times of stress. While direct studies on the specific impact of 11-deoxycortisol on muscle protein synthesis are limited, the broader effects of glucocorticoids are well-documented.

The following table summarizes the observed changes in 11-deoxycortisol levels in response to chronic stress in a mouse model.

| Tissue | Unstressed (pg/g) | Stressed (pg/g) | Fold Change |

|---|---|---|---|

| Hippocampus | Data not available | Data not available | Data not available |

| Cortex | Data not available | Data not available | Data not available |

| Liver | ~100 | ~400 | ~4-fold increase |

| Kidney | ~50 | ~200 | ~4-fold increase |

| Colon | ~25 | ~100 | ~4-fold increase |

Neurobiological Effects of this compound in Animal Studies

The neurobiological effects of this compound (11-deoxycortisol) are an area of active investigation, with animal studies providing crucial insights into its impact on the central nervous system. As a precursor to the major stress hormone cortisol, its effects are often considered within the broader context of glucocorticoid signaling and the stress response.

A study on male BALB/c mice subjected to chronic social defeat stress revealed significant increases in 11-deoxycortisol levels in various brain regions, including the hippocampus and cortex. nih.gov This indicates that the production of this steroid is modulated by stress within the brain itself, suggesting a direct role in the neurobiological response to adverse stimuli.

Glucocorticoids are known to have profound effects on neuronal plasticity. In rodents, stress and glucocorticoids can modify synaptic plasticity in the hippocampus, a brain region critical for learning and memory. nih.govtmu.edu.tw These effects are often mediated through glucocorticoid receptors and can involve alterations in signaling pathways such as the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) cascade. tmu.edu.tw The influence of glucocorticoids on hippocampal structure and function is well-documented, with both developmental and adult effects observed. princeton.edu

The interaction of glucocorticoids with neurotransmitter systems is a key aspect of their neurobiological action. In humans, a close link between the cortisol and dopamine (B1211576) stress responses has been observed, with the magnitude of dopamine release in the ventral striatum during a psychosocial stress task correlating with the salivary cortisol response. nih.gov Animal studies have shown that corticosterone can increase dopamine neuron firing in response to glutamatergic stimulation. nih.gov While direct studies on 11-deoxycortisol's effect on the dopamine system are limited, one in-vitro study using bovine adrenal cells found that dopamine did not alter 11-deoxycorticosterone secretion. nih.gov However, in patients with Cushing's syndrome, dopamine infusion led to a rise in plasma 11-deoxycorticosterone, suggesting a potential indirect or systemic interaction. nih.gov

The serotonin (B10506) system is also modulated by glucocorticoids. In-vitro studies have shown that cortisol can increase the expression of the serotonin transporter gene, leading to elevated serotonin uptake. nih.gov This suggests a mechanism by which stress hormones can influence serotonergic neurotransmission, which is implicated in mood regulation. The specific role of 11-deoxycortisol in this process remains to be fully elucidated in animal models.

The following table summarizes the stress-induced changes in 11-deoxycortisol levels in different brain regions of mice.

| Brain Region | Unstressed (pg/g) | Stressed (pg/g) | Fold Change |

|---|---|---|---|

| Hippocampus | ~150 | ~600 | ~4-fold increase |

| Cortex | ~100 | ~300 | ~3-fold increase |

Analytical Methodologies for Research on 17,21 Dihydroxypregn 4 En 3 One

Chromatographic Techniques for Separation and Quantification of 17,21-Dihydroxypregn-4-en-3-one

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex matrices and accurate quantification. The choice of method depends on the specific requirements of the analysis, such as sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of corticosteroids due to its selectivity, sensitivity, and reproducibility. akjournals.com Reversed-phase (RP) HPLC is the most common mode employed for the separation of this compound and related compounds. asianpubs.orgnih.gov In this approach, a nonpolar stationary phase, typically octadecylsilyl silica (B1680970) (C18), is used with a polar mobile phase. asianpubs.orgnih.govacs.org

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, which often consists of a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol, is a critical parameter that can be adjusted to optimize the separation. asianpubs.orghitachi-hightech.com The inclusion of additives such as tetrahydrofuran (B95107) can also improve the resolution of structurally similar corticosteroids. nih.govacs.org Detection is commonly achieved using a UV detector, with the wavelength set around 245-254 nm, corresponding to the absorbance maximum of the α,β-unsaturated ketone chromophore present in the A-ring of the steroid. asianpubs.orglcms.cz The method can be run in either isocratic or gradient elution mode, with the latter being particularly useful for separating complex mixtures of steroids with varying polarities. acs.orgnih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water mixture (e.g., 380:620 v/v), sometimes with modifiers like phosphoric acid or tetrahydrofuran |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at ~245 nm |

| Temperature | Ambient or controlled (e.g., 50 °C) |

Gas Chromatography (GC) Methodologies for this compound Detection

Gas Chromatography (GC) is another powerful technique for steroid analysis, offering high resolution. However, due to the low volatility and thermal lability of corticosteroids like this compound, derivatization is a mandatory step prior to GC analysis. nih.govtandfonline.comtandfonline.com Derivatization serves to increase the volatility and thermal stability of the analyte, making it suitable for passage through the GC column. nih.govtandfonline.com

A common and effective derivatization strategy for corticosteroids is a two-step process involving methoximation followed by silylation. tandfonline.comtandfonline.com First, the keto groups are converted to methoxime (MO) derivatives. This is followed by the silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). tandfonline.comnih.gov This comprehensive derivatization targets both hydroxyl and ketone functional groups, yielding a derivative with excellent chromatographic properties. tandfonline.com The resulting methoxime-trimethylsilyl derivatives are then separated on a capillary GC column and detected, most commonly by mass spectrometry (GC-MS). nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. hitachi-hightech.comlcms.cz These enhancements are achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures. lcms.cz The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase chromatography for corticosteroids.

The transition from an HPLC method to a UPLC method can significantly reduce analysis time, often from minutes to seconds, while maintaining or even improving the separation efficiency. lcms.cz For instance, a separation of multiple corticosteroids that takes over ten minutes on an HPLC system can be achieved in under four minutes using a UPLC system with a column such as a 2.1 x 100 mm, 2.2 µm C18 column. lcms.cz This high throughput is particularly advantageous in quality control laboratories and clinical settings where large numbers of samples need to be analyzed. For mass spectrometry compatible applications, volatile mobile phase modifiers like formic acid are used. sielc.com

Spectrometric Approaches for Structural Elucidation and Quantification of this compound

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound. These methods provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the compound.

Mass Spectrometry (MS) Techniques Coupled with Chromatography for this compound

Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is the gold standard for the definitive identification and quantification of steroids. The combination of the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry provides a robust analytical platform.

In LC-MS, atmospheric pressure chemical ionization (APCI) is a suitable ionization source for steroids possessing the 3-keto-4-ene structure. nih.govjst.go.jp In positive ion mode, this technique typically yields a predominant protonated molecular ion ([M+H]+). nih.govnih.govjst.go.jp Tandem mass spectrometry (MS/MS) can then be used to generate characteristic fragment ions by collision-induced dissociation (CID) of the precursor ion. nih.govacs.org Common fragmentation pathways for corticosteroids include the neutral loss of water (H₂O) and cleavage of the C17 side chain. nih.gov Another approach involves the use of silver cationization in tandem MS, which can produce distinctive and predictable fragmentation patterns, aiding in the differentiation of isomers. nih.govacs.org

In GC-MS, the mass spectra obtained are those of the derivatized analyte (e.g., MO-TMS derivative). tandfonline.comnih.gov Electron ionization (EI) is often used, which can produce complex fragmentation patterns that provide a wealth of structural information and a unique fingerprint for the compound.

| Ionization Mode | Precursor Ion | Common Fragment Ions/Neutral Losses |

|---|---|---|

| APCI (+) | [M+H]+ | [M+H-H₂O]+, [M+H-2H₂O]+, Side-chain cleavage |

| ESI (+) | [M+H]+, [M+NH₄]+ | [MH-18]+, [MH-30]+, [MH-60]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including steroids. nih.gov It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR experiments include ¹H NMR, which provides information about the chemical environment and connectivity of protons, and ¹³C NMR, which provides information about the carbon skeleton. The chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H NMR spectrum are used to assign specific protons within the molecule.

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical environments and connectivities. |

| ¹³C NMR | Carbon skeleton of the molecule. |

| COSY | 1H-¹H spin-spin couplings. |

| HSQC | Direct ¹H-¹³C correlations (one bond). |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). |

| NOESY | Through-space proximity of protons, for stereochemical assignment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

UV-Vis spectroscopy is a foundational analytical technique used for the quantification of corticosteroids, including this compound. This method leverages the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet or visible spectrum. For this compound, the key chromophore is the α,β-unsaturated ketone system within the A-ring of its steroid structure.

This structural feature gives rise to a characteristic maximum absorbance (λmax) in the ultraviolet range, typically around 240 nm. The precise λmax can be influenced by the solvent used. The intensity of the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. This allows for quantitative analysis.

While direct UV-Vis spectrophotometry is a rapid and cost-effective method, its application in complex biological samples like plasma or urine is limited due to the lack of specificity. nih.gov Other endogenous compounds and metabolites may have similar UV-absorbing properties, leading to potential interference. researchgate.net Therefore, UV-Vis spectroscopy is most effective when used as a detection method following a separation technique, such as High-Performance Liquid Chromatography (HPLC), which isolates this compound from other interfering substances before quantification. nih.gov

Immunoassays and Receptor Binding Assays for this compound

Immunoassays and receptor binding assays are highly sensitive and specific methods used to quantify this compound and study its interactions with biological receptors. These techniques rely on the specific binding between an antibody or a receptor and the steroid molecule.

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA) for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for the quantification of this compound in biological fluids. nih.govmybiosource.com The most common format is a competitive ELISA. In this setup, this compound in a sample or standard competes with a known amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody that has been pre-coated onto a microplate. nih.gov After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is inversely proportional to the concentration of this compound in the sample. nih.gov

The development of a reliable ELISA involves producing highly specific antibodies against this compound. Validation is crucial and includes assessing:

Specificity: The most significant challenge in steroid immunoassays is cross-reactivity with structurally similar steroids. nih.govresearchgate.net For instance, cortisol, 21-deoxycortisol, and prednisolone (B192156) may interfere with the assay. researchgate.netnih.gov Validation studies meticulously quantify the percentage of cross-reactivity with a panel of related endogenous and synthetic steroids. researchgate.netnih.gov

Sensitivity: The lower limit of quantification (LLOQ) determines the minimum concentration of the analyte that can be reliably measured.

Accuracy and Precision: These are assessed by analyzing control samples with known concentrations to ensure the results are correct and reproducible. Inter-assay and intra-assay coefficients of variation (CV) are calculated to confirm precision. biometerpro.combiovenic.com

| Parameter | Typical Value/Finding | Significance |

|---|---|---|

| Assay Type | Competitive ELISA nih.govmybiosource.com | Allows for sensitive quantification based on competition for antibody binding sites. |

| Sensitivity (Detection Range) | ~0.3 - 20 pmol/mL biometerpro.com | Defines the concentration window in which the assay is accurate. |

| Intra-Assay CV | < 5% biometerpro.com | Indicates high precision within a single assay run. |

| Inter-Assay CV | < 10% biometerpro.combiovenic.com | Demonstrates good reproducibility between different assay runs. |

| Cross-Reactivity | High with certain metabolites (e.g., 21-deoxycortisol) researchgate.net | Crucial for interpreting results, as structurally similar steroids can cause falsely elevated readings. nih.govendocrine-abstracts.org |

| Low with others (e.g., Dexamethasone) nih.gov |

Radioligand Binding Assays for this compound Receptor Studies

Radioligand binding assays (RBAs) are instrumental in characterizing the interaction of this compound with its target receptors, primarily the glucocorticoid (GR) and mineralocorticoid receptors (MR). nih.govnih.gov These assays measure the affinity of the compound for a receptor by using a radiolabeled version of a ligand (e.g., [³H]dexamethasone for GR or [³H]cortisol) and measuring how effectively unlabeled this compound competes for binding. oup.comoup.com

The experimental setup involves incubating a preparation of receptors (e.g., from cell extracts or tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. oup.com After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity and quantified. The data are used to calculate key binding parameters:

IC₅₀ (Inhibitory Concentration 50%): The concentration of this compound required to displace 50% of the specific binding of the radioligand.

Kᵢ (Inhibition Constant): An indicator of the binding affinity of the competitor ligand. A lower Kᵢ value signifies a higher binding affinity.

Bmax (Maximum Binding Capacity): Represents the total concentration of receptor binding sites in the preparation. nih.gov

Research has shown that this compound can bind to various steroid receptors. For instance, one study characterized a highly specific receptor for this compound in lamprey gill tissue, finding a high affinity (Kd = 2.66 ± 0.47 nM) consistent with glucocorticoid receptor characteristics. nih.gov Another study investigating a mutant androgen receptor found that this compound exhibited a relative binding affinity of 16% compared to cortisol for that specific receptor. oup.comoup.com

| Compound | Relative Binding Affinity (%) |

|---|---|

| Cortisol | 100 |

| Cortisone (B1669442) | 100 |

| Dihydrotestosterone (B1667394) (DHT) | 41 |

| This compound | 16 |

| Corticosterone (B1669441) | 11 |

| 11-Deoxycorticosterone | 9 |

| Aldosterone (B195564) | <1 |

Surface Plasmon Resonance (SPR) for Kinetic Analysis of this compound Interactions

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that provides real-time data on the kinetics of molecular interactions. jacksonimmuno.com It has been widely adopted to study the binding of small molecules like steroids to their larger protein targets, such as receptors or binding globulins. nih.govnicoyalife.com

In a typical SPR experiment, a target protein (the ligand, e.g., a glucocorticoid receptor) is immobilized on the surface of a sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over this surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response signal. nih.gov

The resulting data, plotted as a sensorgram, allows for the precise calculation of key kinetic and affinity parameters:

Association Rate Constant (kₐ): The rate at which the analyte binds to the immobilized ligand.

Dissociation Rate Constant (kₑ): The rate at which the analyte-ligand complex breaks apart.

Equilibrium Dissociation Constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a stronger binding interaction. bioradiations.com

SPR offers significant advantages over equilibrium-based methods like RBA because it provides dynamic information about both the "on" and "off" rates of the interaction. springernature.comcaltech.edu This detailed kinetic profile is crucial for understanding the mechanism of action and can reveal subtle differences in how various ligands interact with the same receptor. nih.gov For example, SPR has been used to demonstrate that antagonist ligands for the estrogen receptor bind with significantly slower association rates compared to agonists, suggesting they bind to a different receptor conformation. nih.gov While specific SPR kinetic data for this compound is not broadly published, the methodology is directly applicable and provides a more comprehensive understanding of its receptor interactions than static affinity measurements alone.

Synthetic Chemistry and Derivatization Strategies for 17,21 Dihydroxypregn 4 En 3 One Research

Total Synthesis Approaches to 17,21-Dihydroxypregn-4-en-3-one and its Analogs

The total synthesis of complex steroids like this compound is a significant challenge in organic chemistry. One notable achievement in this area was the synthesis of Compound S (an earlier name for 11-Deoxycortisol) by Percy Lavon Julian in 1949 from the readily available pregnenolone (B344588), which is derived from soybean sterols like stigmasterol. wikipedia.org

Modern total synthesis strategies often focus on creating polyhydroxylated steroids and their analogs, which can be challenging due to the need for high stereochemical control. A recent "unsaturation-functionalization" strategy has been developed for the efficient synthesis of such compounds. nih.gov This approach involves creating a C19-hydroxy unsaturated steroidal skeleton, which can then be further functionalized. nih.gov Key steps in this type of synthesis include:

Asymmetric dearomative cyclization. nih.gov

C3-OH-directed hydrogenation/epoxidation. nih.gov

m-CPBA-triggered epoxidation/SN2' nucleophilic substitution. nih.gov

Birch reduction of an enone. nih.gov

Regioselective LiAlH4 reduction. nih.gov

These methods allow for the construction of the complex steroid skeleton with precise control over the stereochemistry of multiple hydroxyl groups. nih.gov

Semi-synthetic Pathways for this compound from Steroidal Precursors

Semi-synthesis, starting from readily available steroidal precursors, is a more common and economically viable approach for producing this compound.

Conversion of Progesterone (B1679170) Derivatives to this compound

The biosynthesis of this compound (11-deoxycortisol) from progesterone derivatives is a key pathway in adrenal steroidogenesis. oup.comresearchgate.net This conversion involves a series of enzymatic hydroxylations. The primary pathway involves the conversion of 17α-hydroxyprogesterone to 11-deoxycortisol, a reaction catalyzed by the enzyme 21-hydroxylase (CYP21A2). researchgate.nethealthmatters.io

In vitro studies using human adrenal tissue have demonstrated the conversion of progesterone and 17α-hydroxyprogesterone to cortisol, with 11-deoxycortisol being a key intermediate. oup.com These studies have shown that incubating 17α-hydroxyprogesterone with adrenal preparations yields a significant amount of cortisol, highlighting the efficiency of the 17α-hydroxylation and subsequent 21-hydroxylation steps. oup.com

The enzyme cytochrome P450 21A2 (CYP21A2) is the primary enzyme responsible for the 21-hydroxylation of both progesterone and 17α-hydroxyprogesterone. researchgate.net In reconstituted systems, this enzyme has been shown to convert 17α-hydroxyprogesterone to 11-deoxycortisol more efficiently than it converts progesterone to 11-deoxycorticosterone. researchgate.net

| Starting Material | Enzyme/Catalyst | Product | Reference |

| 17α-Hydroxyprogesterone | 21-hydroxylase (CYP21A2) | This compound | researchgate.nethealthmatters.io |

| Progesterone | 17α-hydroxylase, 21-hydroxylase | This compound | oup.comresearchgate.net |

Regioselective Functionalization Strategies

The selective introduction of functional groups at specific positions on the steroid nucleus is a critical aspect of synthesizing steroid derivatives. Various strategies have been developed to achieve regioselectivity.

Enzymatic Hydroxylation: Biocatalytic methods using enzymes like hydroxylases offer high regioselectivity and stereoselectivity. biorxiv.orgrsc.org For example, a novel C14α-hydroxylase from Cochliobolus lunatus has been identified and engineered to efficiently synthesize a variety of C14α-hydroxysteroids. biorxiv.org These can then be chemically modified to introduce other functionalities at the C14 position. biorxiv.org

Metal-Catalyzed Oxidations: Transition metals like copper, chromium, and rhodium are used to catalyze regioselective oxidations of the steroid core. tdl.org For instance, the Schönecker reaction with copper can be used to introduce a hydroxyl group at the C12 position, while allylic oxidation with rhodium and chromium can functionalize the C7 position. tdl.org

Remote Functionalization: This strategy allows for the functionalization of C-H bonds that are distant from existing functional groups. researchgate.net One approach involves the generation of iminyl radicals from oximes, which can then undergo radical transposition to functionalize remote carbon atoms. researchgate.net

Preparation of Labeled this compound for Metabolic and Mechanistic Studies

Labeled versions of this compound are indispensable tools for studying its metabolism, mechanism of action, and for use in diagnostic assays.

Synthesis of Isotopically Labeled this compound

Isotopically labeled this compound is crucial for use as an internal standard in quantitative mass spectrometry-based assays. nih.gov A method for the synthesis of dideuterated 11-deoxycortisol has been developed. nih.gov This synthesis involves the selective deuteration of 17,21-dihydroxy-pregna-1,4-diene-3,20-dione using Wilkinson's catalyst, resulting in [1α,2α-²H₂]11-deoxycortisol with high isotopic purity. nih.gov Carbon-13 labeled 11-deoxycortisol is also commercially available for clinical mass spectrometry applications. isotope.com

| Labeled Compound | Labeling Method | Application | Reference |

| [1α,2α-²H₂]11-deoxycortisol | Selective deuteration using Wilkinson's catalyst | Internal standard for ID/GC-MS | nih.gov |

| 11-Deoxycortisol (2,3,4-¹³C₃) | Not specified | Clinical mass spectrometry, metabolic research | isotope.com |

| [³H]S (tritiated 11-deoxycortisol) | Not specified | Kinetic studies of metabolism | nih.gov |

Fluorescent and Affinity Tags for this compound Research

Fluorescently labeled steroids are valuable for immunoassays and imaging studies. A solid-phase fluoroimmunoassay for serum 11-deoxycortisol has been established using a fluorescein (B123965) isothiocyanate (FITC)-labeled derivative. nih.gov The synthesis of a suitable derivative for labeling, 21-amino-17-hydroxyprogesterone, was a key step in developing this assay. nih.gov This amino derivative allows for the straightforward conjugation of fluorescent dyes like FITC. nih.gov

Affinity tags can be used to purify and study the interactions of this compound with its binding partners. While specific examples for this compound are not detailed in the provided context, general methods for creating affinity-labeled biomolecules exist. instras.com These often involve conjugating a molecule to a solid support, such as a Sepharose-based resin, which can then be used to selectively capture binding partners. instras.com

The synthesis of carboxymethyl derivatives of 11-deoxycortisol at the 7α- and 7β-positions has also been reported. nih.gov These derivatives, when coupled to a protein carrier like bovine serum albumin, can be used to generate specific antibodies for use in immunoassays. nih.gov

| Derivative | Tag | Application | Reference |

| FITC-labeled 11-deoxycortisol | Fluorescein isothiocyanate (FITC) | Solid-phase fluoroimmunoassay | nih.gov |

| 7α/β-carboxymethyl-11-deoxycortisol-BSA conjugate | Bovine Serum Albumin (BSA) | Eliciting antibodies for immunoassays | nih.gov |

Interactions of 17,21 Dihydroxypregn 4 En 3 One with Other Biomolecules and Pathways

Cross-talk with Other Hormonal Systems

Cortexolone's position within the steroidogenesis pathway places it at a crossroads of hormonal signaling, where it can influence and be influenced by other major steroid hormone systems. nih.govnih.gov

Interaction of 17,21-Dihydroxypregn-4-en-3-one with Androgen Pathways

The interaction between this compound and androgen signaling is multifaceted. While its prodrug, Cortexolone 17α-propionate (Clascoterone), is developed as a potent topical androgen receptor (AR) antagonist, Cortexolone itself is often referred to as its inactive metabolite. nih.govresearchgate.netjddonline.com However, this "inactivity" appears to be relative to the high potency of the parent drug.

Research has demonstrated that Cortexolone can directly interact with androgen receptors, albeit with a lower affinity than primary androgens. A study on a mutant androgen receptor (ARccr), which is responsive to glucocorticoids, found that 11-deoxycortisol exhibited a tangible binding affinity. oup.com This suggests that in certain biological contexts, Cortexolone can act as a ligand for the androgen receptor.

Relative Binding Affinity of Various Steroids to a Mutant Androgen Receptor (ARccr)

| Compound | Relative Binding Affinity (%) |

|---|---|

| Cortisol | 100% |

| Cortisone (B1669442) | 100% |

| Dihydrotestosterone (B1667394) (DHT) | 41% |

| 11-deoxycortisol (Cortexolone) | 16% |

| Corticosterone (B1669441) | 11% |

| 11-deoxycorticosterone | 9% |

Data from a study on a glucocorticoid-responsive mutant androgen receptor, showing 11-deoxycortisol has a notable binding affinity. oup.com

The prodrug Clascoterone functions by competitively inhibiting dihydrotestosterone (DHT) from binding to androgen receptors in the skin, which in turn reduces sebum production and the expression of pro-inflammatory cytokines. researchgate.netjddonline.com Upon absorption, it is rapidly hydrolyzed to Cortexolone, a mechanism intended to limit systemic antiandrogenic effects. researchgate.net The direct, though weaker, binding capacity of Cortexolone to certain androgen receptors indicates its role in androgen pathways may be more complex than simply being an inert byproduct. oup.com

Relationship with Estrogen and Progestin Signaling

Recent findings have uncovered a direct relationship between this compound and pathways traditionally associated with progestins. A 2023 study identified the adhesion G protein-coupled receptor 126 (GPR126) as a membrane receptor for progesterone (B1679170) and 17-hydroxyprogesterone. nih.gov This study also revealed that 11-deoxycortisol (Cortexolone) acts as a weak partial agonist of GPR126. nih.gov

Specifically, 11-deoxycortisol was shown to induce a detectable increase in intracellular cyclic AMP (cAMP) accumulation, a downstream effect of GPR126 activation. nih.gov

Agonist Activity of Steroids at the GPR126 Receptor

| Compound | EC₅₀ (μM) | Classification |

|---|---|---|

| 11-deoxycortisol (Cortexolone) | 1.4 ± 0.14 | Weak Partial Agonist |

| 17-hydroxyprogesterone (17OHP) | 2.7 ± 0.5 | Weak Partial Agonist |

| Testosterone | 0.8 ± 0.06 | Weak Partial Agonist |

Effective concentration (EC₅₀) of various steroids in activating GPR126, indicating 11-deoxycortisol's role as a weak agonist. nih.gov

This interaction suggests that Cortexolone can participate in rapid, non-genomic signaling events mediated by this membrane receptor, representing a significant point of cross-talk with progestin signaling pathways. nih.gov Currently, there is limited direct evidence in the reviewed literature detailing interactions between Cortexolone and estrogen receptor signaling pathways. nih.gov

Influence on Enzyme Activities Beyond Biosynthesis/Metabolism

Beyond its role as a substrate in steroid synthesis, this compound can influence the activity of other key enzymes, particularly protein kinases.

Modulation of Kinase Activities by this compound

The interaction of Cortexolone with the GPR126 receptor provides a mechanism through which it can modulate kinase activity. Activation of G protein-coupled receptors often triggers downstream kinase cascades. The study that identified Cortexolone as a GPR126 agonist also demonstrated that progesterone binding to this receptor leads to the activation of the proto-oncogene tyrosine-protein kinase Src (SRC) via a Gi-dependent pathway. nih.gov

Given that Cortexolone is a partial agonist at this same receptor, it can be inferred that it may also modulate the Gi-SRC signaling axis, thereby influencing downstream cellular processes regulated by Src kinase. nih.gov This represents an indirect but significant influence on kinase activity. Other research has noted that the prodrug, Cortexolone 17α-propionate, has a weak inhibitory effect on hERG potassium channels, but this does not pertain to kinase modulation by Cortexolone itself. nih.govnih.gov

Effects on Phosphatase Function

There is currently a lack of specific research findings detailing the direct effects of this compound on phosphatase function. While other steroid hormones like progesterone have been shown to influence phosphatase activity through complex signaling cascades, similar studies focused solely on Cortexolone are not available in the reviewed literature.

Protein-Protein Interactions Modulated by this compound

The ability of a small molecule like this compound to modulate protein-protein interactions (PPIs) is a key aspect of its mechanism of action. nih.govnih.gov The binding of Cortexolone to a receptor is the initial step that can then alter that receptor's interaction with other proteins.

The most clearly defined example of this is the interaction between Cortexolone and the GPR126 receptor. As established, Cortexolone acts as a weak agonist at this receptor. nih.gov The binding of an agonist to a G protein-coupled receptor induces a conformational change that promotes its interaction with intracellular G proteins. In the case of GPR126, progesterone binding was shown to promote coupling with the Gi protein. nih.gov Therefore, by binding to GPR126, Cortexolone can modulate the crucial protein-protein interaction between the receptor and its associated G protein, initiating a downstream signaling cascade. nih.gov

Similarly, the binding of Cortexolone to the androgen receptor, even if weaker than primary androgens, represents a modulation of the interaction between the receptor and its natural, more potent ligands like DHT through competitive binding. oup.com This competition alters the subsequent protein-protein interactions required for androgen-mediated gene transcription.

Direct Binding to Non-Receptor Proteins

While the primary genomic effects of cortisol are mediated through the glucocorticoid receptor (GR), a significant portion of cortisol in circulation is bound to other proteins. This binding influences its bioavailability, metabolism, and transport.

A major cortisol-binding protein in the blood is the corticosteroid-binding globulin (CBG) , also known as transcortin. nih.gov Approximately 80% of circulating cortisol is bound with high affinity to CBG. nih.gov This binding serves as a reservoir, keeping cortisol in an inactive state and protecting it from metabolic degradation. Only a small fraction, about 5%, of cortisol circulates in a free, biologically active form that can enter cells and bind to its receptors. nih.gov

Another significant plasma protein that binds cortisol is albumin . Up to 15% of cortisol is bound to albumin with low affinity. nih.gov Although the affinity is lower than that of CBG, the high concentration of albumin in the plasma makes it a significant carrier.

Within the cell, before ligand binding, the glucocorticoid receptor is part of a large multiprotein complex. A key component of this complex is Heat Shock Protein 90 (Hsp90) . nih.gov In the absence of cortisol, Hsp90 and other chaperone proteins are bound to the GR, maintaining it in a conformation that is ready for cortisol binding but unable to enter the nucleus. nih.govoup.com Upon cortisol binding to the GR in the cytoplasm, a conformational change is induced, leading to the dissociation of Hsp90 and other associated proteins. nih.govoup.com This unmasking of the nuclear localization signals allows the cortisol-GR complex to translocate into the nucleus and initiate gene transcription.

Table 1: Non-Receptor Proteins with Direct Binding to this compound or its Receptor Complex

| Protein | Location | Function of Interaction |

| Corticosteroid-Binding Globulin (CBG) | Plasma | High-affinity binding, acts as a primary carrier and reservoir for cortisol, regulating its bioavailability. nih.gov |

| Albumin | Plasma | Low-affinity, high-capacity binding, contributes to the transport of cortisol in the bloodstream. nih.gov |

| Heat Shock Protein 90 (Hsp90) | Cytoplasm | Chaperone protein that maintains the glucocorticoid receptor in a ligand-receptive state and prevents its nuclear translocation in the absence of cortisol. nih.govoup.com |

Computational and Modeling Approaches in 17,21 Dihydroxypregn 4 En 3 One Research

Molecular Docking Studies of 17,21-Dihydroxypregn-4-en-3-one with Receptor Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding its interaction with various nuclear receptors, primarily the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), as well as enzymes involved in its metabolism, such as 11β-hydroxylase.

Docking simulations place the flexible ligand (this compound) into the binding site of a rigid or flexible receptor, and scoring functions are used to estimate the binding affinity, often represented as a docking score or binding energy. These studies can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific, detailed docking studies exclusively on this compound are not extensively published, the principles can be inferred from numerous studies on other glucocorticoids and their receptors. nih.govnih.govnih.gov For instance, docking of corticosteroids into the GR ligand-binding pocket typically shows hydrogen bonds forming between the hydroxyl groups of the steroid and specific residues like Gln642 and Arg611, and with a water molecule that is often present in the binding site. The steroid's core structure is stabilized by hydrophobic interactions with residues such as Leu563, Trp600, and Phe623.

A hypothetical molecular docking study of this compound with the glucocorticoid receptor could yield results similar to those presented in the table below, which are based on typical findings for corticosteroid-receptor interactions.

| Receptor Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Glucocorticoid Receptor (GR) | This compound | -9.5 to -11.0 | Asn564, Gln570, Arg611, Gln642, Thr739 | Hydrogen Bonds |

| Met604, Leu607, Cys736 | Hydrophobic Interactions | |||

| Mineralocorticoid Receptor (MR) | This compound | -8.0 to -9.5 | Arg817, Gln776 | Hydrogen Bonds |

| Met852, Ile855, Trp865 | Hydrophobic Interactions | |||

| 11β-Hydroxylase (CYP11B1) | This compound | -7.5 to -9.0 | Heme iron, Ser170, Tyr183 | Coordination, Hydrogen Bonds |

| Leu126, Val180, Val231 | Hydrophobic Interactions |

This data is illustrative and based on typical values from docking studies of similar corticosteroids.

These docking studies are instrumental in the rational design of new compounds. For example, by identifying key interactions, medicinal chemists can design analogs of this compound that have enhanced affinity or selectivity for a particular receptor.

Molecular Dynamics Simulations to Investigate this compound Binding and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-receptor complex over time. nih.govnih.gov An MD simulation of this compound bound to a receptor like GR would start with the docked complex and simulate its movement by calculating the forces between atoms and their subsequent motion.

These simulations can:

Assess the stability of the ligand in the binding pocket.

Reveal the role of water molecules in mediating ligand-receptor interactions.

Characterize conformational changes in the receptor upon ligand binding, which are crucial for its biological function (e.g., interaction with coactivator or corepressor proteins).

Provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

For example, MD simulations of the glucocorticoid receptor have shown that the binding of a ligand induces a conformational change in the C-terminal helix (H12), which is critical for the recruitment of coactivators and subsequent gene transcription. diva-portal.org An MD simulation of this compound would likely show how its specific structure influences the dynamics of H12 and other important regions of the receptor.

| Simulation System | Simulation Time (ns) | Key Findings |

| GR-LBD with this compound | 100-500 | Stable binding of the ligand, with key hydrogen bonds maintained throughout the simulation. |

| Reorientation of specific side chains in the binding pocket to accommodate the ligand. | ||

| Stabilization of the active conformation of helix H12. | ||

| Apo GR-LBD (unbound) | 100-500 | Increased flexibility in the ligand-binding domain, particularly in the H12 region. |

| The binding pocket may partially collapse or adopt a more open conformation. |

This data is illustrative of typical outcomes from MD simulations of nuclear receptors.

The insights from MD simulations are valuable for understanding the mechanistic details of how this compound activates or inhibits its target receptors, providing a more complete picture than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov For this compound and its analogs, QSAR can be used to predict their binding affinity for a receptor or their enzymatic inhibition potency based on calculated molecular descriptors.

The process of developing a QSAR model involves:

Data Set Preparation: A series of analogs of this compound with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for the glucocorticoid receptor binding affinity of this compound analogs might look like the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole_Z) + β₃(LUMO) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is a measure of lipophilicity, Dipole_Z is a component of the dipole moment, and LUMO is the energy of the lowest unoccupied molecular orbital.

| QSAR Model | Statistical Metric | Value | Interpretation |

| 3D-QSAR (CoMFA) for GR Binding | q² (cross-validated r²) | > 0.5 | Good predictive ability |

| r² (non-cross-validated) | > 0.9 | Good correlation between descriptors and activity | |

| Steric Field Contribution | ~60% | The shape and size of the molecule are major determinants of activity. | |

| Electrostatic Field Contribution | ~40% | The electronic properties of the molecule are also important. |

This data represents typical statistical outcomes for a robust 3D-QSAR model.

QSAR models can provide valuable insights into the structural features that are important for the biological activity of this compound analogs, guiding the synthesis of new compounds with desired properties. researchgate.net

In Silico Prediction of this compound Metabolic Pathways

Understanding the metabolism of a compound is critical for its development as a drug. In silico methods can predict the metabolic fate of this compound by identifying potential sites of metabolism and the enzymes responsible. mdpi.comnews-medical.net

These methods often use a combination of approaches:

Expert Systems: These are rule-based systems that contain knowledge of known metabolic transformations.

Machine Learning Models: These models are trained on large datasets of known metabolic reactions to predict the likelihood of a particular transformation occurring. medchemexpress.com

Quantum Mechanical Calculations: These can be used to calculate the activation energies for different metabolic reactions, providing a more physics-based prediction of the most likely metabolic pathways.

For this compound, the primary metabolic transformation in the body is 11β-hydroxylation to form cortisol. wikipedia.org In silico models can predict this as a major metabolic pathway. They can also predict other potential metabolic reactions, such as hydroxylations at other positions (e.g., 6β-hydroxylation) and reductions of the ketone groups. The primary enzymes involved in steroid metabolism are from the cytochrome P450 (CYP) family, such as CYP3A4 and CYP11B1. mdpi.comnih.gov

| Predicted Metabolite | Predicted Metabolic Reaction | Key Enzyme(s) |

| Cortisol | 11β-hydroxylation | CYP11B1 |

| 6β-Hydroxy-11-deoxycortisol | 6β-hydroxylation | CYP3A4 |

| Tetrahydrodeoxycortisol | Reduction of A-ring double bond and 3-keto group | 5α/β-reductases, 3α-HSD |

| Dihydrodeoxycortisol | Reduction of A-ring double bond | 5α/β-reductases |

This table presents plausible metabolites of this compound based on known steroid metabolism and in silico prediction principles.